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molecular formula C11H14N2O B1602102 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 125089-59-0

7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1602102
M. Wt: 190.24 g/mol
InChI Key: RIQQQURDBNJWQT-UHFFFAOYSA-N
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Patent
US08247556B2

Procedure details

A mixture of 7-amino-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one (1.07 g, 5.62 mmol) and borane dimethylsulfide complex (1.60 ml, 16.9 mmol) in 40 ml of anhydrous THF was heated at reflux under N2 for 15 h. The solvents were removed under reduced pressure. The residue was heated at reflux in 20 ml of MeOH for 2 h, then 0.80 g of NaHCO3 was added, and the mixture was heated at reflux for 2 h. The mixture was filtered, condensed, and the residue was purified by flash column chromatography (5 to 10% of EtOAc in CH2Cl2). The titled compound was obtained as a viscous oil. MS(ES+): 176.9 (M+H)+. Calc'd for C11H16N—176.26.
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH3:14])([CH3:13])[CH2:7][C:8](=O)[NH:9]2)=[CH:4][CH:3]=1>C1COCC1>[CH3:13][C:6]1([CH3:14])[C:5]2[C:10](=[CH:11][C:2]([NH2:1])=[CH:3][CH:4]=2)[NH:9][CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
NC1=CC=C2C(CC(NC2=C1)=O)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under N2 for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The residue was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux in 20 ml of MeOH for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
0.80 g of NaHCO3 was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (5 to 10% of EtOAc in CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
CC1(CCNC2=CC(=CC=C12)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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